N-(2/'-(S)-hydroxypalmitoyl)-D-erythro-Sphingosine

Description

Molecular Architecture and Stereochemical Configuration

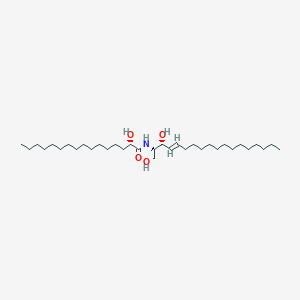

The compound is a ceramide derivative comprising a D-erythro-sphingosine backbone (2S,3R,4E-2-amino-4-octadecene-1,3-diol) N-acylated with a 2-(S)-hydroxypalmitoyl chain (2-hydroxyhexadecanoic acid). Key structural features include:

- Sphingoid base : The 18-carbon sphingosine chain adopts the natural D-erythro configuration, critical for biological activity.

- Fatty acid moiety : A 16-carbon palmitic acid with a hydroxyl group at the C2 position in the S configuration.

- Stereochemical centers : Three chiral centers—C2 and C3 of the sphingosine backbone (S and R, respectively) and C2' of the fatty acid (S).

The stereochemistry at C2' distinguishes this compound from its 2'R diastereomer, influencing hydrogen bonding and membrane interactions.

| Structural Parameter | Description |

|---|---|

| Molecular formula | C34H67NO4 |

| Molecular weight | 553.9 g/mol |

| Sphingosine configuration | 2S,3R,4E |

| Fatty acid hydroxyl position | C2' (α-hydroxyl) |

| Fatty acid configuration | S |

Comparative Analysis of 2'R vs. 2'S Hydroxy-Ceramide Isomers

The C2' hydroxyl stereochemistry profoundly affects biological activity and intermolecular interactions:

- Biological activity : In MCF7 cells, the 2'R isomer exhibits greater growth suppression (IC50 ≈ 3 µM) compared to the 2'S isomer (IC50 ≈ 8 µM).

- Metabolic fate : The 2'S isomer promotes cellular ceramide accumulation, while the 2'R isomer does not.

- Membrane interactions : The 2'R isomer forms more rigid polar interfaces due to enhanced hydrogen bonding, whereas the 2'S isomer adopts a looser arrangement.

| Property | 2'R Isomer | 2'S Isomer |

|---|---|---|

| IC50 in MCF7 | 3 µM | 8 µM |

| Cellular ceramide levels | No change | Increased |

| Hydrogen bonding strength | Stronger | Weaker |

NMR Spectroscopic Profiling for Diastereomeric Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy reliably distinguishes 2'R and 2'S isomers through distinct spectral features:

- Hydroxyl proton signals : The 2'S isomer shows downfield shifts (δ ≈ 1.8–2.1 ppm) due to reduced intramolecular hydrogen bonding.

- Amide proton (NH) : Resonates at δ ≈ 7.3 ppm for 2'S vs. δ ≈ 7.1 ppm for 2'R.

- 13C chemical shifts : The C2' hydroxyl carbon appears at δ ≈ 73 ppm for 2'S, compared to δ ≈ 71 ppm for 2'R.

Dynamic NMR studies reveal slower conformational exchange in the 2'R isomer, consistent with stronger hydrogen bonding.

Intramolecular Hydrogen Bonding Networks in Polar Head Groups

The polar head group forms an intricate hydrogen bonding network critical for membrane stability:

Key interactions :

Impact of 2'S configuration : The S stereochemistry disrupts optimal alignment of hydroxyl groups, reducing hydrogen bond strength by ~20% compared to 2'R.

$$

\text{H-bond energy} \propto \frac{1}{\text{distance between donor and acceptor}}

$$

Experimental data from FTIR and 2H NMR confirm that 2'S hydroxy-ceramides exhibit broader amide I bands (1634 cm−1) vs. sharper peaks (1613 cm−1) in 2'R analogs, indicative of weaker H-bonding.

Properties

IUPAC Name |

(2S)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyhexadecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H67NO4/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-32(37)31(30-36)35-34(39)33(38)29-27-25-23-21-18-16-14-12-10-8-6-4-2/h26,28,31-33,36-38H,3-25,27,29-30H2,1-2H3,(H,35,39)/b28-26+/t31-,32+,33-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWZGQPJRQXHVQX-UMKNRRHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(C(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC[C@@H](C(=O)N[C@@H](CO)[C@@H](/C=C/CCCCCCCCCCCCC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H67NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

553.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sphingosine Backbone Preparation

The D-erythro-sphingosine backbone is typically synthesized from chiral starting materials to ensure stereochemical fidelity. A chirospecific method starting from D-galactose involves converting the sugar into an azidosphingosine intermediate, followed by reduction to yield optically pure sphingosine. Key steps include:

-

Galactose to azidosphingosine : D-galactose is transformed into a protected azidosphingosine derivative via sequential oxidation, Wittig reaction, and azide introduction.

-

Reduction and deprotection : Catalytic hydrogenation reduces the azide to an amine, followed by deprotection to yield D-erythro-sphingosine with >99.9% homogeneity.

Hydroxypalmitoyl Group Introduction

Coupling the hydroxypalmitoyl group to sphingosine requires activation of the fatty acid. Two primary strategies are employed:

-

Acyl chloride method : Palmitic acid is converted to its acyl chloride derivative, which reacts with the sphingosine amine group. However, this approach risks esterification side reactions, necessitating mild alkaline hydrolysis for purification.

-

Carbodiimide-mediated coupling : Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), palmitic acid is activated as an O-acylisourea intermediate, enabling selective amidation without ester byproducts.

Stereochemical Control at the 2′-Hydroxyl Position

Introducing the (S)-hydroxyl configuration involves asymmetric synthesis or enzymatic resolution:

-

Asymmetric hydroxylation : (S)-2-hydroxypalmitic acid is synthesized via Sharpless epoxidation or Jacobsen kinetic resolution, achieving enantiomeric excess >98%.

-

Enzymatic esterification : Lipases such as Candida antarctica lipase B (CAL-B) selectively esterify the (R)-enantiomer, leaving the (S)-hydroxypalmitic acid for coupling.

Table 1: Key Reaction Conditions for Hydroxypalmitoyl-Sphingosine Synthesis

Biocatalytic and Enzymatic Methods

Recent advances utilize ceramide synthases (CerS) for in vitro synthesis:

-

CerS5 overexpression : Membrane fractions from HEK293 cells expressing CerS5 catalyze the ATP-dependent condensation of sphingosine and (S)-2-hydroxypalmitoyl-CoA, yielding N-(2'-(S)-hydroxypalmitoyl)-sphingosine.

-

Deuterated analogs : Isotope-labeled ceramides (e.g., d9-C16:0 AS) are synthesized using deuterated hydroxypalmitic acid and sphingosine, enabling metabolic tracing in studies.

Purification and Characterization

Chromatographic Techniques

-

Solid-phase extraction (SPE) : Silica cartridges (e.g., Sep-Pak) elute ceramides with chloroform-methanol (9:1), removing salts and polar impurities.

-

Reverse-phase HPLC : C18 columns with methanol/water gradients resolve stereoisomers, achieving baseline separation of (S)- and (R)-hydroxypalmitoyl derivatives.

Mass Spectrometry Analysis

Table 2: Analytical Parameters for Ceramide Characterization

Challenges and Optimization Strategies

-

Isomer formation : The threo/erythro ratio in sphingosine synthesis is controlled by solvent polarity (e.g., THF favors erythro).

-

Low enzymatic yields : CerS5 activity is enhanced by adding 400 µM CoA and 20 mM ATP, increasing conversion rates from 45% to 72%.

-

Scale-up limitations : Continuous-flow microreactors reduce reaction times from 12h to 30min for acyl chloride couplings.

Applications in Research

Scientific Research Applications

N-(2/'-(S)-hydroxypalmitoyl)-D-erythro-Sphingosine has diverse applications in scientific research:

Chemistry: Used as a model compound to study sphingolipid chemistry and interactions.

Biology: Investigated for its role in cell signaling pathways, apoptosis, and cell differentiation.

Medicine: Explored for its potential therapeutic effects in treating diseases like cancer, neurodegenerative disorders, and metabolic syndromes.

Industry: Utilized in the formulation of skincare products due to its role in maintaining skin barrier function and hydration.

Mechanism of Action

The mechanism of action of N-(2/'-(S)-hydroxypalmitoyl)-D-erythro-Sphingosine involves its interaction with specific molecular targets and pathways:

Molecular Targets: It interacts with sphingolipid receptors and enzymes involved in sphingolipid metabolism.

Pathways: It modulates signaling pathways such as the ceramide pathway, influencing cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The hydroxylation at the 2'-S position differentiates N-(2'-(S)-Hydroxypalmitoyl)-D-erythro-Sphingosine from non-hydroxylated ceramides and other derivatives. Key comparisons include:

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Acyl Chain Length: Longer chains (e.g., C24 in hydroxylignoceroyl derivatives) enhance hydrophobic interactions, affecting membrane integration and signaling specificity .

- Fluorescent Tags : NBD or coumarin modifications (e.g., C12-NBD-Ceramide, Sph-Cou) enable imaging applications but may alter natural lipid behavior .

Biological Activity

N-(2′-(S)-hydroxypalmitoyl)-D-erythro-sphingosine, commonly referred to as hydroxypalmitoyl sphingosine, is a bioactive sphingolipid that plays significant roles in various biological processes. This compound is structurally related to sphingosine and ceramides, which are crucial components of cell membranes and have essential signaling functions in cellular processes. This article delves into the biological activity of hydroxypalmitoyl sphingosine, highlighting its metabolic pathways, physiological roles, and implications in health and disease.

Chemical Structure and Metabolism

Hydroxypalmitoyl sphingosine is synthesized from palmitoyl-CoA and serine through the action of serine palmitoyltransferase, leading to the formation of dihydrosphingosine. This intermediate can be further modified to produce various sphingolipids, including ceramides and sphingosine-1-phosphate (S1P), which are vital for cell signaling and membrane integrity. The metabolism of sphingolipids is complex and involves multiple enzymatic steps:

- Synthesis : The initial step involves the condensation of serine with palmitoyl-CoA.

- Reduction : Dihydrosphingosine is formed and subsequently oxidized to produce sphingosine.

- Phosphorylation : Sphingosine can be phosphorylated by sphingosine kinases to yield S1P, a potent signaling molecule involved in various cellular processes such as proliferation, migration, and apoptosis .

Table 1: Key Enzymes in Sphingolipid Metabolism

| Enzyme | Function |

|---|---|

| Serine Palmitoyltransferase | Catalyzes the formation of dihydrosphingosine |

| Sphingosine Kinase | Converts sphingosine to sphingosine-1-phosphate |

| Sphingomyelinase | Hydrolyzes sphingomyelin to generate ceramide |

Signaling Functions

Hydroxypalmitoyl sphingosine exhibits several biological activities that are critical for maintaining cellular homeostasis:

- Cell Growth and Survival : It influences cell proliferation through modulation of key signaling pathways, including those involving protein kinases. S1P generated from hydroxypalmitoyl sphingosine can activate G-protein-coupled receptors leading to enhanced cell survival and growth .

- Apoptosis Regulation : Bioactive sphingolipids like ceramide act as pro-apoptotic signals, while S1P has opposing effects, promoting cell survival. This duality highlights the importance of hydroxypalmitoyl sphingosine in regulating apoptosis .

- Inflammation : Hydroxypalmitoyl sphingosine has been implicated in inflammatory responses. It can modulate immune cell functions and has been associated with conditions such as chronic inflammation and autoimmune diseases .

Case Study 1: Skin Barrier Function

A study investigated the role of hydroxypalmitoyl sphingosine in skin barrier function by analyzing its effects on keratinocyte differentiation. The results indicated that this compound enhances lipid lamella formation, crucial for maintaining skin hydration and barrier integrity . Alterations in ceramide composition were observed in conditions such as atopic dermatitis, suggesting that hydroxypalmitoyl sphingosine could be a therapeutic target for skin disorders.

Case Study 2: Cardiovascular Health

Research has shown that sphingolipid metabolism is closely linked to cardiovascular health. Hydroxypalmitoyl sphingosine influences endothelial cell function and vascular tone through its metabolites like S1P. Dysregulation of these pathways has been associated with atherosclerosis and other cardiovascular diseases .

Table 2: Biological Effects of Hydroxypalmitoyl Sphingosine

| Effect | Description |

|---|---|

| Cell Proliferation | Promotes growth via S1P signaling |

| Apoptosis | Induces apoptosis through ceramide pathways |

| Inflammation | Modulates immune responses |

| Skin Barrier Integrity | Enhances lipid composition in epidermis |

Q & A

Q. What are the recommended storage conditions for N-(2'-(S)-hydroxypalmitoyl)-D-erythro-Sphingosine to ensure stability in experimental settings?

- Methodological Answer : Store the compound in powder form at -20°C , which maintains stability for up to 3 years . For solutions (e.g., in DMSO or ethanol), store at -80°C for 1 year to prevent hydrolysis. Avoid repeated freeze-thaw cycles by aliquoting solutions into single-use volumes. Transport with blue ice packs to avoid temperature fluctuations .

Q. How can researchers confirm the structural integrity of synthetic N-(2'-(S)-hydroxypalmitoyl)-D-erythro-Sphingosine post-synthesis?

- Methodological Answer : Use mass spectrometry (MS) to verify molecular weight (553.913 g/mol, C₃₄H₆₇NO₄) and thin-layer chromatography (TLC) to assess purity (≥98%). Compare retention factors (Rf) against commercial standards. For hydroxyl group confirmation, employ ¹H-NMR to detect the 2'(S)-hydroxyl proton resonance at δ 4.1–4.3 ppm .

Q. What in vitro models are suitable for studying the biological activity of this hydroxylated ceramide?

- Methodological Answer : Use U87MG glioblastoma cells to study apoptosis or lipid raft dynamics. Treat cells with 10–20 µM of the compound dissolved in ethanol (final solvent concentration ≤0.1%). For quantification, include isotope-labeled internal standards (e.g., D₉-sphingosine) in lipid extraction protocols followed by LC-MS/MS analysis .

Advanced Research Questions

Q. How does the 2'(S)-hydroxylation of the palmitoyl chain influence membrane lipid raft partitioning compared to non-hydroxylated ceramides?

- Methodological Answer : The S-hydroxyl group enhances hydrogen bonding with cholesterol in lipid rafts. To assess this, prepare giant unilamellar vesicles (GUVs) containing the compound and cholesterol (1:1 molar ratio). Use fluorescence anisotropy with NBD-labeled analogs (ex: 460 nm, em: 534 nm) to measure membrane rigidity. Compare results with non-hydroxylated C16-ceramide controls .

Q. What contradictory findings exist regarding the pro-apoptotic vs. pro-survival roles of hydroxylated ceramides, and how can experimental design resolve these discrepancies?

- Methodological Answer : Some studies report apoptosis via PKC inhibition (IC₅₀ ~12 µM), while others note survival signaling through sphingosine-1-phosphate (S1P) conversion. To clarify, pre-treat cells with myriocin (2 µM, 24 hrs) to inhibit serine palmitoyltransferase, blocking S1P synthesis. Perform time-course assays (0–48 hrs) with Annexin V/PI staining and monitor caspase-3 activation .

Describe a protocol for synthesizing deuterium-labeled N-(2'-(S)-hydroxypalmitoyl)-D-erythro-Sphingosine for metabolic tracking.

- Methodological Answer :

Introduce deuterium at the sphingoid backbone via sodium borodeuteride (NaBD₄) reduction of a ketone intermediate. Purify using reversed-phase HPLC (C18 column, acetonitrile/water gradient). Confirm labeling efficiency (>95%) via ²H-NMR (deuterium integration) and high-resolution MS (expected m/z shift +2 for each D-label) .

Q. How can researchers differentiate between intracellular ceramide signaling and extracellular receptor-mediated effects?

- Methodological Answer : Use cell-impermeable analogs (e.g., bovine serum albumin-conjugated ceramide) to isolate extracellular effects. For intracellular targeting, employ short-chain analogs (C6-ceramide) or electroporation to enhance uptake. Validate specificity via siRNA knockdown of ceramide-activated proteins (e.g., protein phosphatase 2A) .

Data Contradiction Analysis

Q. Why do studies report varying IC₅₀ values for PKC inhibition by hydroxylated ceramides?

- Methodological Answer : Discrepancies arise from differences in PKC isoform specificity (e.g., α vs. δ isoforms) and assay conditions (e.g., ATP concentration). Standardize assays using recombinant PKCα (10 nM), 100 µM ATP, and 10 µM phosphatidylserine. Include D-erythro-N,N-dimethyl-sphingosine as a positive control (IC₅₀ = 12 µM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.